
4-ヒドロキシフェニルボロン酸ピナコールエステル
概要
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (TMDBP) is a boron-containing phenol compound that has been studied for its potential therapeutic applications in various areas of research, including drug delivery, cancer therapy, and neuroscience. It is a highly versatile compound due to its ability to react with a diverse range of substrates and its low toxicity. Its chemical structure, synthesis methods, and mechanism of action are discussed in
科学的研究の応用
4-ヒドロキシフェニルボロン酸ピナコールエステルの科学研究における用途について包括的に分析します。
スルフィンアミド誘導体の調製
この化合物は、ジエチルアミノ硫黄三フッ化物(DAST)とフェニルトリフルオロホウ酸カリウムと反応させることで、スルフィンアミド誘導体を調製するために使用できます。 .
鈴木・宮浦カップリング
これは、シリカCat Pd(0)上でのさまざまなアリールヨージドの鈴木・宮浦カップリングの研究における基質として役立ちます。 .
ドラッグデリバリーシステム
フェニルボロン酸ピナコールエステルでヒアルロン酸を修飾することにより、反応性酸素種(ROS)応答性ドラッグデリバリーシステムが開発されました。 このシステムはクルクミンをカプセル化して、クルクミン含有ナノ粒子を形成します。 .
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Hydroxyphenylboronic acid pinacol ester is the respiratory system . This compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is useful in organic synthesis.
Mode of Action
The compound interacts with its targets through a reactive oxygen species (ROS)-responsive drug delivery system . This system is developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . The ROS-responsive system allows for the rapid release of encapsulated drugs in a ROS environment .
Biochemical Pathways
The compound affects the oxidative stress and inflammatory pathways associated with periodontitis . The ROS-responsive drug delivery system developed using this compound can enhance the cellular uptake of nanoparticles because HA specifically recognizes CD44 expressed by normal cells .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxyphenylboronic acid pinacol ester is influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The compound exhibits pronounced anti-inflammatory and anti-oxidative stress functions .
Action Environment
The action of 4-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which impacts its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
生化学分析
Biochemical Properties
The specific biochemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are not well-documented in the literature. It is known that boronic acids and their derivatives, such as this compound, can interact with various enzymes and proteins. They are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with proteins and other biomolecules .
Cellular Effects
Boronic acids and their derivatives are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids and their derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their derivatives, due to their ability to form stable covalent bonds with proteins, could potentially be directed to specific compartments or organelles within the cell .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZJRAGTCRORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370404 | |
| Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269409-70-3 | |
| Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

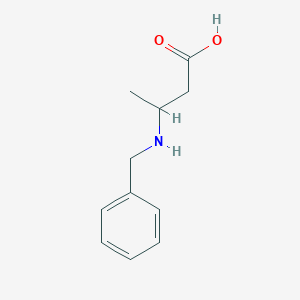

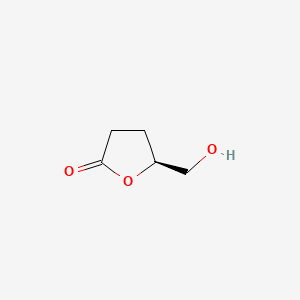

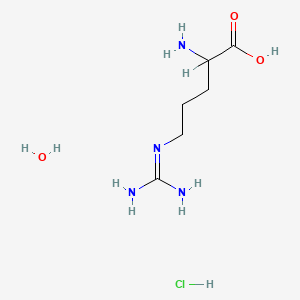





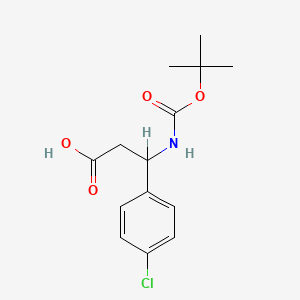

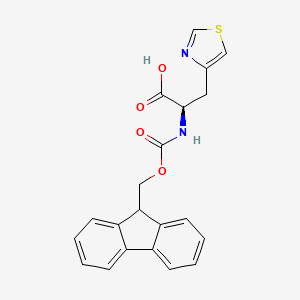
![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)